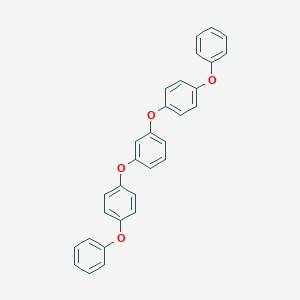

1,3-Bis(4-phenoxyphenoxy)benzene

Description

Properties

CAS No. |

1638-12-6 |

|---|---|

Molecular Formula |

C30H22O4 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

1,3-bis(4-phenoxyphenoxy)benzene |

InChI |

InChI=1S/C30H22O4/c1-3-8-23(9-4-1)31-25-14-18-27(19-15-25)33-29-12-7-13-30(22-29)34-28-20-16-26(17-21-28)32-24-10-5-2-6-11-24/h1-22H |

InChI Key |

KYSKNYFGWVBAOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

Other CAS No. |

1638-12-6 |

Synonyms |

1,3-bis(4-phenoxyphenoxy)benzene |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

1,3-Bis(4-phenoxyphenoxy)benzene serves as a precursor for synthesizing various complex organic molecules and polymers. Its unique structure allows it to participate in numerous chemical reactions:

- Oxidation : Can be oxidized to form quinones using reagents like potassium permanganate.

- Reduction : Reduction reactions yield corresponding phenolic compounds when treated with hydrogen gas in the presence of catalysts.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antioxidant Properties : Derivatives have shown potential as antioxidants, mimicking glutathione peroxidase activity, which may help reduce oxidative stress.

- Antibacterial Activity : Studies have demonstrated effectiveness against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, likely due to membrane disruption mechanisms.

Medicine

Certain derivatives of 1,3-Bis(4-phenoxyphenoxy)benzene are being explored for their therapeutic potential:

- Glutathione Peroxidase-like Activity : This property makes them candidates for antioxidant therapies aimed at reducing oxidative damage in cells.

Industrial Applications

1,3-Bis(4-phenoxyphenoxy)benzene is utilized in developing high-performance polymers known for their excellent mechanical and thermal properties. These polymers find applications in:

- Electronics : Used in insulating materials and components due to their thermal stability.

- Coatings : Employed in protective coatings that require durability and resistance to environmental factors.

Analytical Applications

The compound can also be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation, which is scalable for preparative separation processes. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass-spectrometry compatibility.

Case Studies

- Antioxidant Activity Study : A study examined the antioxidant effects of derivatives derived from 1,3-Bis(4-phenoxyphenoxy)benzene on oxidative stress markers in cellular models. Results indicated a significant reduction in oxidative markers compared to control groups.

- Antibacterial Efficacy Research : Research published in a peer-reviewed journal highlighted the antibacterial efficacy of this compound against biofilm-forming bacteria. The study reported a reduction in bacterial viability when exposed to varying concentrations of the compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of phenoxyphenoxy groups in the target compound enhances thermal stability compared to smaller substituents (e.g., oxazoline or fluorobenzoyl groups). However, the bulky substituents may reduce solubility in common solvents .

- Functional Groups: Amino-terminated analogs (e.g., 1,3-bis(4-aminophenoxy)benzene) enable polymerization into polyimides, whereas fluorobenzoyl derivatives exhibit optical properties suitable for photonic applications .

Research and Industrial Relevance

- Polymers: Amino-substituted analogs are pivotal in high-temperature-resistant polyimides, while the target compound’s extended conjugation could advance organic semiconductors .

Q & A

Basic Synthesis: How is 1,3-Bis(4-phenoxyphenoxy)benzene synthesized, and what are the key reaction conditions?

Answer:

The synthesis typically involves nucleophilic aromatic substitution reactions. A common method uses 1,3-dichlorobenzene or 1,3-difluorobenzene as the central aromatic core, reacting with 4-phenoxyphenol under alkaline conditions. Key steps include:

- Catalyst selection: Alkali metal carbonates (e.g., K₂CO₃) or cesium salts (e.g., CsF) to activate the phenol group .

- Solvent optimization: High-polarity solvents like sulfolane or DMF at elevated temperatures (160–180°C) to enhance reactivity .

- Purification: Recrystallization from ethanol or toluene, followed by column chromatography to isolate the product. Yield optimization (e.g., ~82%) requires careful control of stoichiometry and reaction time .

Structural Characterization: What spectroscopic and crystallographic methods confirm its structure?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): SHELXL/SHELXS software is widely used for refinement, with emphasis on resolving torsional angles between phenoxy groups and verifying planarity .

- Spectroscopy:

- ¹H/¹³C NMR: Aromatic proton signals appear in δ 6.8–7.5 ppm, with splitting patterns indicating para-substitution.

- FT-IR: C-O-C stretching vibrations near 1250 cm⁻¹ confirm ether linkages.

- Mass spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula.

Thermal Stability: How to assess its thermal properties and degradation pathways?

Answer:

- Thermogravimetric analysis (TGA): Heating rates of 10°C/min under N₂ to determine decomposition onset (typically >300°C).

- Differential scanning calorimetry (DSC): Identifies phase transitions (e.g., glass transition or melting points).

- Mechanistic insights: Degradation pathways may involve cleavage of ether bonds, as observed in structurally similar compounds under oxidative conditions .

Advanced Applications: What role does it play in materials science, such as OLEDs or polymers?

Answer:

- OLEDs: Derivatives like carbazole-substituted analogs exhibit high hole-transport efficiency (HOMO ~6.1 eV) and are used in emissive layers .

- Polymer synthesis: Acts as a crosslinker in polyurethanes or epoxy resins due to its rigid aromatic backbone.

- Photoresist applications: Photochemical acid generation (e.g., via sulfonic acid derivatives under UV light) enables use in lithography .

Photochemical Behavior: What mechanisms drive its photochemical reactions?

Answer:

Under UV irradiation (e.g., 254 nm in acetonitrile), photolysis occurs via:

- S-O bond cleavage: Generates phenylsulfonyl radicals, leading to Fries rearrangement or acid formation (e.g., benzenesulfonic acid) .

- Triplet-state involvement: Transient absorption spectroscopy confirms triplet intermediates in photo-Fries pathways .

- Acid quantification: Titration or HPLC monitors acid yield, with O₂ enhancing proton release via radical disproportionation .

Data Contradictions: How to resolve discrepancies in reported properties (e.g., solubility or reactivity)?

Answer:

- Reproducibility checks: Standardize solvents (e.g., THF vs. DMSO) and purity thresholds (>98% by HPLC).

- Crystallographic validation: Compare XRD data with SHELXL-refined models to identify polymorphic variations .

- Control experiments: Test reactivity under inert vs. aerobic conditions to isolate environmental effects .

Purity Challenges: What methods ensure high purity for sensitive applications?

Answer:

- Chromatography: Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) removes byproducts.

- Crystallization: Slow cooling in toluene yields large, defect-free crystals for XRD validation .

- Analytical validation: GC-MS or ¹H NMR integration detects trace impurities (<0.5%) .

Mechanistic Studies: How are reaction pathways (e.g., ether bond formation) investigated?

Answer:

- Kinetic isotope effects (KIE): Deuterated substrates reveal rate-determining steps in nucleophilic substitution .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) map transition states and activation energies.

- In-situ monitoring: ReactIR tracks intermediate species (e.g., phenolate ions) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.